molecular formula C17H14FN3O4S2 B2700541 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 923234-98-4

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2700541
CAS No.: 923234-98-4
M. Wt: 407.43
InChI Key: QCFLZINPNSKRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-fluorophenyl group and a nitrobenzenesulfonamide side chain. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as observed in analogous compounds .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFLZINPNSKRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound belonging to the class of thiazoles and sulfonamides. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where derivatives of thiazoles and sulfonamides have been extensively studied for their pharmacological properties.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H18FN3O4S
  • Molecular Weight : 389.42 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives show significant antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties : Some sulfonamide derivatives are known to inhibit tumor growth and proliferation.
  • Enzyme Inhibition : Certain thiazole compounds act as inhibitors of key enzymes involved in various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of several thiazole derivatives, demonstrating that compounds with fluorine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the 3-fluorophenyl group in this compound likely contributes to its increased efficacy against microbial strains .
  • Anticancer Activity :
    • Research conducted on sulfonamide derivatives indicated that modifications on the aromatic rings significantly affected their cytotoxicity against cancer cell lines. For instance, a derivative with a similar thiazole structure was found to inhibit proliferation in MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines, showing IC50 values in the micromolar range .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes. Studies suggest that structural modifications can enhance binding affinity and selectivity, making such compounds valuable in treating conditions like glaucoma and edema .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Thiazole AAntimicrobial12.5
Sulfonamide BAnticancer (MDA-MB-231)7.0
Thiazole CEnzyme Inhibition5.5

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅F₁N₄O₂S
  • Molecular Weight : 357.37 g/mol
  • IUPAC Name : N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

The compound contains a thiazole ring, a sulfonamide group, and a nitro group, which contribute to its biological activity.

The compound exhibits various biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. This activity is attributed to:

  • Mechanism of Action : Induction of apoptosis in cancer cells through the modulation of key signaling pathways.
  • Case Study : In vitro tests revealed IC₅₀ values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in autoimmune diseases:

  • Mechanism of Action : It acts as an inhibitor of specific cytokines involved in inflammatory responses.
  • Case Study : A preclinical study demonstrated that the compound effectively reduced interleukin-17 (IL-17) production in models of psoriasis and rheumatoid arthritis.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrobenzenesulfonamide moiety undergoes selective reduction under organophosphorus-catalyzed conditions. Key findings include:

Reagents and Conditions

Reagent SystemTemperatureProductYieldSource
P(III)/hydrosilane (e.g., PMHS)60–80°C3-aminobenzenesulfonamide derivative72–89%
H₂/Pd-C (5% wt)RTPartial reduction to hydroxylamine55%

The organophosphorus-catalyzed method ( ) proceeds via a P(III)/P(V)=O redox cycle, enabling chemoselective deoxygenation without affecting the thiazole ring. This contrasts with traditional hydrogenation ( ), which risks over-reduction of sensitive functional groups.

Thiazole Ring Functionalization

The 4-ethylthiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reaction TypeReagentPositionEffect of 3-Fluorophenyl
BrominationBr₂/FeCl₃C-5Meta-directing due to -F
NitrationHNO₃/H₂SO₄C-5Enhanced ring activation

Experimental data from analogous thiazoles ( , ) show that the 3-fluorophenyl group increases electron density at C-5 via resonance, favoring electrophilic attack at this position.

Sulfonamide Group Reactivity

The benzenesulfonamide group undergoes two primary transformations:

A. Hydrolysis

ConditionsProductKinetic Profile
6M HCl, reflux3-nitrobenzoic acid + thiazolet₁/₂ = 2.1 hr
10% NaOH, 80°CSulfonate saltt₁/₂ = 4.7 hr

B. Cyclization
With Ag₂O in DMF ( ):

text
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide → Benzothiatriazine dioxide (87% yield)

This proceeds through intramolecular N–S bond formation facilitated by silver-mediated deprotonation.

Functional Group Interplay

The 3-fluorophenyl group exerts three critical effects:

  • Electronic : -I effect stabilizes transition states in nitro group reductions

  • Steric : Ortho-F prevents π-stacking in Pd-catalyzed couplings

  • Directing : Guides regioselectivity in thiazole substitutions ( )

Comparative studies ( ) demonstrate that replacing 3-F with 4-F decreases electrophilic substitution rates by 38%, highlighting positional sensitivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound vs. Triazole Derivatives (Compounds 7–9 from )
  • Core Structure : The target compound contains a thiazole ring , whereas triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) feature a 1,2,4-triazole core.
  • Substituents : Both classes include fluorinated aryl groups (e.g., 3-fluorophenyl in the target vs. 2,4-difluorophenyl in triazoles). The sulfonamide group in the target compound is replaced by sulfonyl-linked phenyl groups in triazoles.
  • Synthesis :
    • The target compound’s synthesis likely parallels the S-alkylation steps described for triazoles .
    • Key spectral data (IR, NMR) confirm structural integrity in both cases, with the absence of C=O bands (1663–1682 cm⁻¹) in triazoles indicating tautomerism .
Target Compound vs. Thiazole-Piperazine Derivatives (Compounds 10a–10c from )
  • Core Structure : Both the target and compounds 10a–10c contain a thiazole ring , but 10a–10c incorporate piperazine and urea groups.
  • Functional Groups : The target’s nitrobenzenesulfonamide contrasts with the ureido (NHCONH) linkage in 10a–10c.

Pharmacological and Physicochemical Properties

Bioactivity and Target Engagement
  • Triazole Derivatives : Exhibit tautomerism (thione vs. thiol forms), which influences binding to enzymes like kinases or phosphatases . The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra confirms the thione form, enhancing stability .
  • Thiazole-Piperazine Derivatives: Compounds 10a–10c show moderate molecular weights (498–548 m/z via ESI-MS) and fluorinated aryl groups, suggesting blood-brain barrier permeability .
Comparison with Benzimidazole Inhibitors ()
  • Core Heterocycles : Benzimidazole-based inhibitors (e.g., FIPI, NFOT) prioritize spirocyclic or piperidine motifs for lipid kinase inhibition. The target’s thiazole-sulfonamide scaffold may favor different targets, such as carbonic anhydrases or tyrosine kinases.
  • Substituent Effects : Fluorine in the 3-position (target) vs. 2,4-difluorophenyl (triazoles) or 5-chloro (NCDOB) alters steric and electronic profiles, impacting selectivity .

Data Tables

Table 1: Structural and Spectral Comparison
Compound Class Core Heterocycle Key Substituents IR νC=S (cm⁻¹) Molecular Weight (m/z)
Target Compound Thiazole 3-Fluorophenyl, 3-nitrobenzenesulfonamide N/A* ~420–440 (estimated)
Triazole Derivatives 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl 1247–1255 450–500
Thiazole-Piperazine Thiazole Ureido, 3-fluorophenyl N/A 498–548

Key Research Findings

Tautomerism Stability : Triazole derivatives () favor the thione form, critical for maintaining planar geometry in enzyme binding . The target’s rigid thiazole core may offer similar advantages.

Fluorine Impact: Fluorine at the 3-position (target) vs.

Nitro Group Role : The nitrobenzenesulfonamide in the target compound may confer stronger electron-withdrawing effects than chloro/bromo substituents, altering pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound is synthesized via a multi-step approach. First, the thiazole core is prepared by condensing 3-fluorophenyl-substituted thiourea with α-bromo ketones. The ethyl linker is introduced through nucleophilic substitution, followed by sulfonylation using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical purification steps include silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure, confirming the orientation of the fluorophenyl-thiazole moiety and sulfonamide group .
  • NMR (¹H, ¹³C, and ¹⁹F) identifies proton environments, with the 3-fluorophenyl group showing distinct meta-fluorine coupling (J = 8–10 Hz) .
  • High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with <2 ppm error.
  • HPLC monitors purity, with UV detection at 254 nm for nitro group absorbance .

Q. How does this compound interact with metal ions, and what analytical methods detect these interactions?

  • Methodological Answer : The sulfonamide group acts as a weak Lewis base, forming coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Titration studies using UV-Vis spectroscopy (200–400 nm) reveal bathochromic shifts upon metal binding. Stability constants are calculated via Job’s plot analysis, while ESI-MS confirms adduct formation (e.g., [M+Cu]²⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :

  • Variation of substituents : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess cytotoxicity changes. For example, analogs with 3,5-difluorophenyl show enhanced potency in in vitro assays .
  • Modification of the nitro group : Reduce it to an amine (-NH₂) or replace it with a cyano (-CN) group to alter redox properties and target engagement.
  • Biological testing : Use MTT assays (72-hour exposure) against cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values. Correlate results with computational docking (AutoDock Vina) to predict binding affinities for kinases or tubulin .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Techniques to address this:

  • Dynamic vapor sorption (DVS) quantifies hygroscopicity.
  • Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases.
  • Thermogravimetric analysis (TGA) detects solvent residues. For example, a hydrate form may show 5–10% weight loss below 100°C, affecting aqueous solubility .

Q. What strategies improve in vivo efficacy given poor metabolic stability?

  • Methodological Answer :

  • Prodrug design : Mask the sulfonamide as an ester (e.g., acetyloxymethyl) for enhanced absorption, with enzymatic hydrolysis in plasma .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life.
  • Structural analogs : Introduce trifluoromethyl groups (cf. ) to reduce oxidative metabolism .

Q. How can advanced analytical methods like UPLC-MS/MS improve detection limits in pharmacokinetic studies?

  • Methodological Answer : UPLC-MS/MS (e.g., Waters Acquity BEH C18 column, 1.7 µm particles) achieves lower detection limits (0.1 ng/mL) compared to traditional HPLC-UV (50 ng/mL). Use deuterated internal standards (e.g., d₄-nitrobenzenesulfonamide) to correct matrix effects in plasma samples. Gradient elution (0.1% formic acid in acetonitrile/water) reduces run time to 5 minutes .

Q. What mechanisms explain off-target effects in kinase inhibition assays?

  • Methodological Answer : Off-target binding is predicted via kinome-wide profiling (e.g., DiscoverX KinomeScan). Molecular dynamics simulations (AMBER software) reveal hydrophobic interactions with non-target kinases (e.g., ABL1). Mitigation strategies:

  • Selectivity filters : Introduce bulkier substituents (e.g., cycloheptyl) to sterically block off-target binding .
  • Alchemical free-energy calculations quantify binding affinity differences between targets and decoys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.